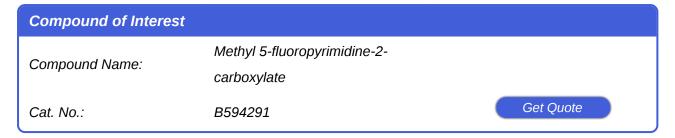




# Spectroscopic Analysis of Methyl 5fluoropyrimidine-2-carboxylate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **Methyl 5- fluoropyrimidine-2-carboxylate**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental data, this document focuses on predicted values and general methodologies.

### **Summary of Spectroscopic Data**

While specific, experimentally verified spectroscopic data for **Methyl 5-fluoropyrimidine-2-carboxylate** is not readily available in public databases, predicted data can provide valuable insights for characterization.

Table 1: Predicted Mass Spectrometry Data



Adduct Ion	Predicted m/z
[M+H] <sup>+</sup>	157.0408
[M+Na] <sup>+</sup>	179.0227
[M-H] <sup>-</sup>	155.0257
[M+NH <sub>4</sub> ] <sup>+</sup>	174.0669
[M+K] <sup>+</sup>	195.0022

Data obtained from computational predictions.

Note on NMR and IR Data: Experimentally obtained <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra for **Methyl 5-fluoropyrimidine-2-carboxylate** are not currently available in the public domain. Researchers synthesizing this compound would need to perform these analyses for complete characterization.

## **Experimental Protocols: A General Guide**

The following are generalized experimental protocols for obtaining the necessary spectroscopic data for a novel or uncharacterized compound like **Methyl 5-fluoropyrimidine-2-carboxylate**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and its inertness.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for adequate signal dispersion.
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.



- The spectral width should encompass the expected chemical shift range for aromatic and ester protons (typically 0-10 ppm).
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - A larger number of scans will be necessary compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.
  - The spectral width should cover the expected range for carbonyl, aromatic, and methyl carbons (typically 0-200 ppm).

### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
  - Record the spectrum over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).
  - Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
  - Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

### **Mass Spectrometry (MS)**

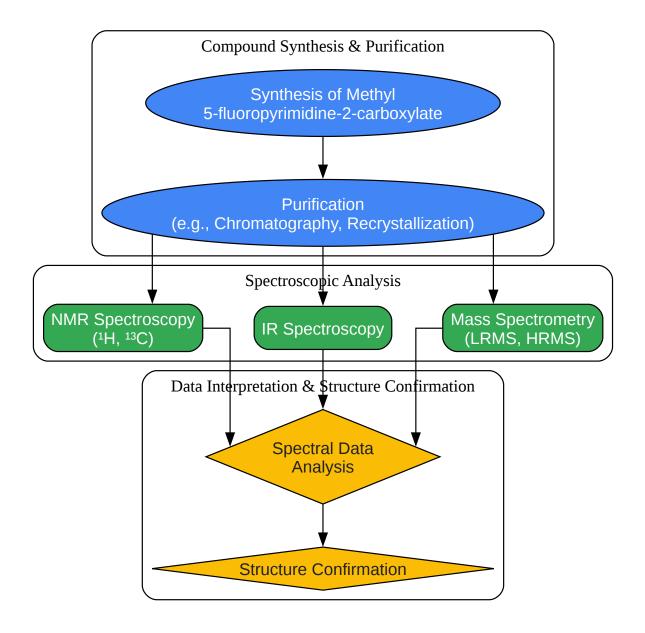


- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
  - Infuse the sample solution into the ion source at a constant flow rate.
  - Acquire the mass spectrum in both positive and negative ion modes to observe different adduct ions.
  - For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements for elemental composition determination.

### **Workflow for Spectroscopic Analysis**

The logical flow for the characterization of a newly synthesized compound such as **Methyl 5-fluoropyrimidine-2-carboxylate** is depicted in the following diagram.





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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

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